N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine
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Overview
Description
3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including anti-microbial and anti-tumor properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. Compared to these compounds, 3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has unique structural features that may confer distinct biological activities. For instance, the presence of additional methyl groups and the specific arrangement of functional groups can influence its reactivity and interaction with biological targets .
Conclusion
3-METHYL-2-{2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-16(22)9-26-15-8-7-14-11(3)12(4)20(25)27-18(14)13(15)5/h7-8,10,17H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t10-,17+/m1/s1 |
InChI Key |
MIKWOQPDLWFLKK-QGHHPUGFSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Origin of Product |
United States |
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